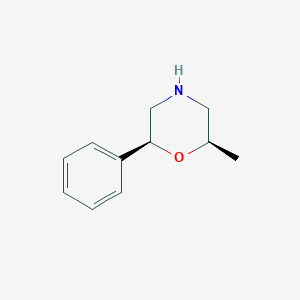
1-bromo-1-ethynylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-ethynylcyclopropane (1-BECP) is an organic compound with the molecular formula C3H3Br. It is a cyclopropane derivative with a bromine atom attached to the ethynyl group. 1-BECP is a highly reactive compound that has been used in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-bromo-1-ethynylcyclopropane has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 1-bromo-1-ethynylcyclopropane can be used as a reagent for the synthesis of a variety of compounds, including heterocycles and other cyclopropanes. In analytical chemistry, 1-bromo-1-ethynylcyclopropane has been used as a probe for the detection of reactive intermediates in organic reactions. In biochemistry, 1-bromo-1-ethynylcyclopropane has been used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.
Wirkmechanismus
The mechanism of action of 1-bromo-1-ethynylcyclopropane is not yet fully understood. It is believed that the bromine atom attached to the ethynyl group can act as a nucleophile, allowing it to react with the carbonyl group of a substrate molecule, leading to the formation of a cyclopropane ring. This reaction is thought to be catalyzed by a base, such as sodium hydride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-1-ethynylcyclopropane are not yet fully understood. However, studies have shown that 1-bromo-1-ethynylcyclopropane can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 1-bromo-1-ethynylcyclopropane has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-bromo-1-ethynylcyclopropane has several advantages for use in laboratory experiments. It is a highly reactive compound, allowing it to be used in a variety of reactions. In addition, 1-bromo-1-ethynylcyclopropane is relatively inexpensive and readily available. However, 1-bromo-1-ethynylcyclopropane is highly toxic and should be handled with care.
Zukünftige Richtungen
1-bromo-1-ethynylcyclopropane has a variety of potential future applications. It could be used to develop new synthetic methods for the synthesis of heterocycles and other cyclopropanes. In addition, 1-bromo-1-ethynylcyclopropane could be used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes. Finally, 1-bromo-1-ethynylcyclopropane could be used to develop new antimicrobial agents for the treatment of infectious diseases.
Synthesemethoden
1-bromo-1-ethynylcyclopropane can be synthesized through a variety of methods. The most common method is the reaction of 1-bromo-1-ethynylbenzene with 1,3-dibromopropene in the presence of a base such as sodium hydride. Other methods include the reaction of 1-bromo-1-ethynylbenzene with 3-bromopropene in the presence of a base, and the reaction of 1-bromo-1-ethynylbenzene with 1-bromo-3-chloropropene in the presence of a base.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-1-ethynylcyclopropane can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "Sodium amide", "Bromoethyne", "Diethyl ether", "Hydrogen bromide" ], "Reaction": [ "Step 1: Cyclopropane is treated with sodium amide in diethyl ether to form the corresponding cyclopropyl sodium salt.", "Step 2: Bromoethyne is added to the reaction mixture and allowed to react with the cyclopropyl sodium salt to form 1-bromo-1-ethynylcyclopropane.", "Step 3: The reaction mixture is then treated with hydrogen bromide to quench any remaining sodium amide and to protonate the bromoalkyne product.", "Step 4: The product is isolated and purified through standard techniques such as distillation or chromatography." ] } | |
CAS-Nummer |
2763756-15-4 |
Produktname |
1-bromo-1-ethynylcyclopropane |
Molekularformel |
C5H5Br |
Molekulargewicht |
145 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



